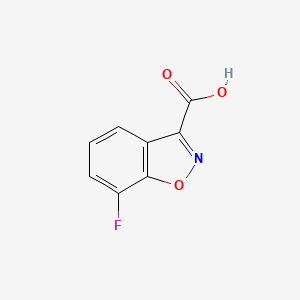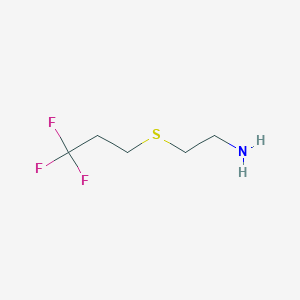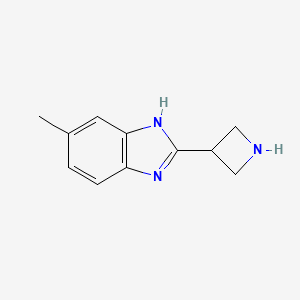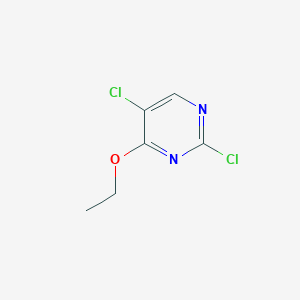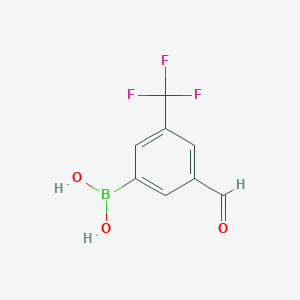
3-Formyl-5-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
3-Formyl-5-(trifluoromethyl)phenylboronic acid is a type of boronic acid that is commonly used in the synthesis of biologically active compounds . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
Synthesis Analysis
The synthesis of 3-Formyl-5-(trifluoromethyl)phenylboronic acid involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular formula of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Formyl-5-(trifluoromethyl)phenylboronic acid is involved in various chemical reactions. For example, it is used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Formyl-5-(trifluoromethyl)phenylboronic acid include a molecular weight of 189.93 g/mol . The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity (drop in pKa) .Applications De Recherche Scientifique
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized for its antimicrobial activity . It has shown moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
- Methods of Application : The compound is synthesized and its antimicrobial activity is tested in vitro .
- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Synthesis of Biologically Active Molecules
- Scientific Field : Organic Chemistry
- Summary of Application : 3-(Trifluoromethyl)phenylboronic acid is used as a reactant in the synthesis of biologically active molecules .
- Methods of Application : The compound is used in various reactions such as Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .
- Results : The results of these reactions lead to the synthesis of biologically active molecules .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The compound is used in the reaction, which involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
- Results : The results of these reactions lead to the synthesis of various organic compounds .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used in the catalytic protodeboronation of pinacol boronic esters .
- Methods of Application : The compound is used in a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results : The results of these reactions lead to the synthesis of various organic compounds .
Synthesis of Thiazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used in the synthesis of thiazole derivatives for printable electronics .
- Methods of Application : The compound is used in various reactions to synthesize thiazole derivatives .
- Results : The results of these reactions lead to the synthesis of thiazole derivatives that can be used in printable electronics .
Synthesis of Terphenyl Benzimidazoles
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used in the synthesis of terphenyl benzimidazoles, which are used as tubulin polymerization inhibitors .
- Methods of Application : The compound is used in various reactions to synthesize terphenyl benzimidazoles .
- Results : The results of these reactions lead to the synthesis of terphenyl benzimidazoles that can inhibit tubulin polymerization .
Safety And Hazards
Propriétés
IUPAC Name |
[3-formyl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXLUVQWNOCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-5-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



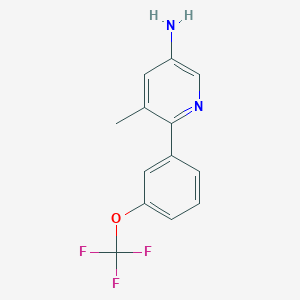

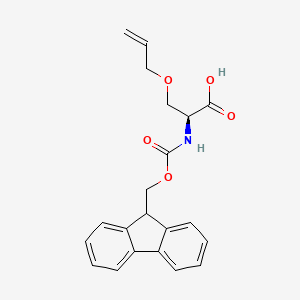
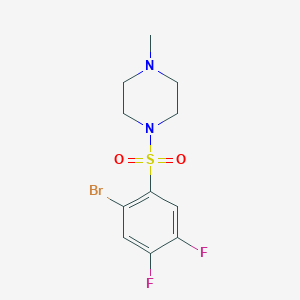
![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)
![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)


